molecular formula C7H8N6O2 B11102915 Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]-

Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]-

Cat. No.: B11102915
M. Wt: 208.18 g/mol
InChI Key: JGXAJITWLDIZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE is a heterocyclic compound that contains both oxadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 4-methyl-1H-1,2,3-triazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

  • 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE
  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE

Uniqueness: 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE is unique due to its specific combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N6O2

Molecular Weight

208.18 g/mol

IUPAC Name

1-[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethanone

InChI

InChI=1S/C7H8N6O2/c1-3-5(4(2)14)13(12-9-3)7-6(8)10-15-11-7/h1-2H3,(H2,8,10)

InChI Key

JGXAJITWLDIZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.